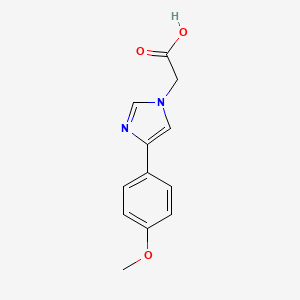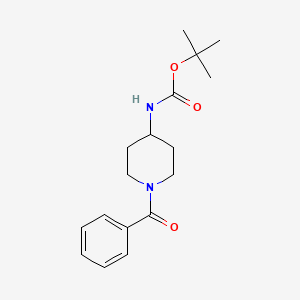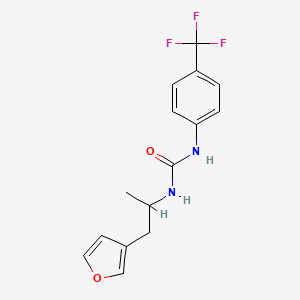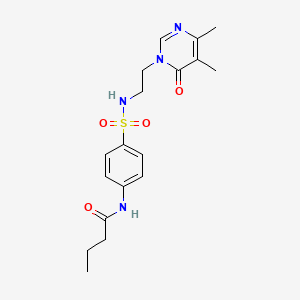
2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that are known for their diverse range of biological activities. The methoxy group attached to the phenyl ring may influence the solubility and reactivity of the compound.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach is using imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for the synthesis of related compounds, such as 1,8-dioxooctahydroxanthenes, under solvent-free conditions . This method emphasizes the importance of environmentally friendly synthesis processes. Another synthesis route involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to form 1,3,4-thiadiazole derivatives . These methods highlight the versatility of imidazole-based compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of 1,3,4-thiadiazole derivatives was confirmed by these methods . Additionally, X-ray crystallography can be used to unambiguously determine the stereochemical structure of related compounds, as demonstrated in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including acylation. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was used to prepare acyl chloride, which then reacted with amines and pyrazole to yield new amides and 1-acylpyrazole . These reactions demonstrate the reactivity of the acetic acid moiety in imidazole compounds and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, can be influenced by the presence of functional groups like the methoxy group. The water solubility of imidazol-1-yl-acetic acid, for example, allows for its use as a recyclable catalyst that can be separated from reaction products by simple filtration . The antimicrobial activities of these compounds also highlight their chemical properties and potential applications in medicinal chemistry .
科学的研究の応用
Reactivity and Spectroscopic Characterization
The reactivity of imidazole derivatives, including those related to 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid, has been thoroughly investigated through spectroscopic characterization and computational study. These compounds have been prepared via solvent-free synthesis pathways, with their reactive properties discussed based on experimental measurements (IR, FT-Raman, NMR spectra) and computational approaches (DFT calculations, molecular dynamics simulations). Their interactions with water molecules and potential for electrophilic attack make them subjects of interest in the development of new materials and chemical sensors (Hossain et al., 2018).
Fluorescence and Chemical Sensing
A novel fluorescent compound derived from imidazole has shown good selectivity towards Co2+, indicating its potential as a chemical sensor for this metal ion. The selectivity and quenching effect presented by this compound in methanol suggest a promising avenue for the development of Co2+ fluorescent chemical sensors (Li Rui-j, 2013).
Nonlinear Optical Properties
The nonlinear optical properties of imidazole derivatives have been explored through a synergistic experimental-computational analysis. Novel tetra-substituted imidazoles have been synthesized, and their structures, along with their optical properties, were analyzed using X-ray crystallography, spectroscopic techniques, and DFT calculations. These studies not only confirm the compounds' potential applications in optoelectronic devices but also offer insights into their electronic structures (Ahmad et al., 2018).
Corrosion Inhibition
Imidazole derivatives have also been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. The incorporation of OH, NH2, and OCH3 groups on these compounds significantly influences their performance as corrosion inhibitors. Experimental and theoretical investigations, including surface analysis and DFT explorations, highlight the role of these molecules in offering protection against corrosion, emphasizing their potential in materials science and engineering applications (Prashanth et al., 2021).
Antimicrobial and Antiprotozoal Activity
Research into imidazole derivatives extends into the pharmaceutical domain, where their antimicrobial and antiprotozoal activities have been evaluated. Novel imidazole-based compounds have shown promise as potential therapeutics, offering insights into the design of new drugs. These studies underscore the versatility of imidazole derivatives in contributing to various fields, from materials science to medicinal chemistry (Ismail et al., 2004).
Safety and Hazards
作用機序
Target of Action
It is known to be a plasma metabolite with high sensitivity and specificity, and it can be used as a bioindicator to differentiate non-small cell carcinoma patients from healthy controls .
Mode of Action
It is known that it can act as a ligand to synthesize pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes .
Biochemical Pathways
It is known that it can be used as an intermediate for pharmaceuticals and other organic synthesis .
Pharmacokinetics
As a plasma metabolite, it is likely to have specific pharmacokinetic properties that allow it to be used as a bioindicator .
Result of Action
It is known that it may play a protective role to prevent the development of lung cancer .
Action Environment
It is known that it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)imidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-14(8-13-11)7-12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMPWCZJRDXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)


![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)
![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)


![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
